CGX1321
Description
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CGX1321; CGX-1321; CGX 1321; |
Origin of Product |
United States |
Molecular Mechanisms and Pharmacological Profile of Cgx1321
Identification of CGX1321 as a Porcupine (PORCN) Inhibitor
This compound is recognized as a novel, orally administered small-molecule inhibitor of Porcupine (PORCN), an enzyme critical for Wnt signaling. Its identification stems from efforts to target the Wnt pathway, which is frequently dysregulated in various diseases, including cancer. PORCN inhibitors, including this compound, have been identified through screening processes that evaluate their interference with β-catenin-dependent transcription, often utilizing assays such as the TOPFlash assay. These screening methods also involve measuring protein levels of β-catenin or other Wnt pathway components using techniques like immunohistochemical or Western blot analyses, or mRNA levels via qRT-PCR. This compound was discovered by Guangzhou Curegenix Co. Ltd. and Curegenix Inc., highlighting its origin from pharmaceutical research and development.
Mechanism of Action: Inhibition of Wnt Ligand Palmitoylation and Secretion
The core mechanism of action for this compound revolves around its specific inhibition of PORCN. PORCN is a membrane-bound O-acyltransferase (MBOAT) located within the endoplasmic reticulum (ER). Its essential function is the post-translational palmitoylation of Wnt ligands. This process involves the addition of a mono-unsaturated palmitoleic acid to a serine residue on the Wnt protein. This acylation is a crucial step for the proper folding, trafficking, and subsequent secretion of Wnt ligands from the cell into the intercellular space.
By specifically targeting and binding to PORCN in the ER, this compound effectively prevents this critical palmitoylation step. The consequence of impaired Wnt ligand palmitoylation is a direct inhibition of Wnt ligand secretion. This blockade of Wnt ligand production and release means that Wnt proteins cannot properly interact with their cognate receptors on the cell surface, thereby preventing the initiation of downstream Wnt signaling cascades. This mechanism ensures that this compound suppresses the secretion of all Wnt ligands.
Impact on Downstream Canonical Wnt Signaling (β-Catenin Dependent)
The canonical Wnt signaling pathway, also known as the Wnt/β-catenin pathway, is a highly conserved signaling cascade that plays a pivotal role in embryonic development, tissue homeostasis, and disease pathogenesis, particularly in cancer. Under normal conditions, in the absence of Wnt ligands, β-catenin is part of a "destruction complex" (comprising APC, Axin, GSK-3β, and CK1-α) that phosphorylates β-catenin, marking it for proteasomal degradation.
When Wnt ligands bind to Frizzled (FZD) receptors and LRP5/6 co-receptors on the cell surface, the destruction complex is inhibited. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, β-catenin translocates into the nucleus, where it forms complexes with lymphoid enhancer factor/T-cell factor (LEF/TCF) transcription factors. This complex then initiates the transcription of various Wnt target genes, including oncogenes like c-MYC and Cyclin D1 (CCND1), as well as Axin2, which serves as a key Wnt pathway biomarker.
This compound's inhibition of Wnt ligand secretion directly impacts this canonical pathway by preventing its initial activation. Studies have demonstrated that this compound treatment significantly inhibits the activation of the canonical Wnt pathway. This is evidenced by a reduced nuclear translocation of β-catenin and a decrease in the expression of canonical Wnt target genes such as Axin2. For instance, in an in vitro HFpEF (heart failure with preserved ejection fraction) model, this compound treatment significantly suppressed the activation of canonical Wnt pathways, as indicated by reduced nuclear translocation of β-catenin and decreased mRNA expression of Axin2. The inhibitory effects of this compound on canonical Wnt signaling have been quantified in reporter assays.
Table 1: Inhibitory Effect of this compound on Canonical Wnt Signaling
| Assay Type | Cell Line | Measured Effect | IC50 (μM) | Reference |
| Wnt Signaling Reporter Assay | HEK293-TCF cells | Inhibition of luciferase reporter activity | 18.4 |
The inhibition of Wnt signaling by this compound also leads to a decrease in the expression of hypertrophy-associated proteins and genes, such as Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and β-Myosin Heavy Chain (β-MHC). These findings underscore this compound's ability to effectively block β-catenin-dependent Wnt signaling.
Impact on Downstream Non-Canonical Wnt Signaling Pathways
Beyond the canonical pathway, Wnt ligands also activate non-canonical Wnt signaling pathways, which operate independently of β-catenin. These pathways include the Wnt/Planar Cell Polarity (PCP) pathway and the Wnt/Ca2+ pathway. Non-canonical Wnt signaling is involved in various cellular processes such as cell migration, cell polarity, and tissue morphogenesis.
Since PORCN is responsible for the palmitoylation and secretion of all Wnt ligands, its inhibition by this compound leads to a broad suppression of Wnt signaling, affecting both canonical and non-canonical pathways. Research has shown that this compound treatment effectively represses non-canonical Wnt pathways. This impact is evidenced by specific molecular changes, including reduced phosphorylation of c-Jun and decreased nuclear translocation of NFATc3. Both c-Jun and NFATc3 are key downstream effectors in non-canonical Wnt signaling cascades.
For instance, in studies investigating heart failure with preserved ejection fraction (HFpEF), where both canonical and non-canonical Wnt pathways were activated, this compound treatment inhibited the secretion of Wnt ligands (specifically WNT3a and WNT5a) and subsequently suppressed the activation of both pathways. This broad inhibition by this compound demonstrates its comprehensive impact on Wnt-mediated cellular processes.
Table 2: Impact of this compound on Wnt Pathway Components and Downstream Markers
| Pathway Type | Component/Marker | Observed Effect with this compound Treatment | Reference |
| Canonical | β-Catenin | Reduced nuclear translocation | |
| Canonical | Axin2 (mRNA) | Decreased expression | |
| Canonical | ANP (mRNA) | Decreased expression | |
| Canonical | BNP (mRNA) | Decreased expression | |
| Canonical | β-MHC (mRNA) | Decreased expression | |
| Non-Canonical | c-Jun | Reduced phosphorylation | |
| Non-Canonical | NFATc3 | Reduced nuclear translocation |
Preclinical Efficacy Studies of Cgx1321
In Vivo Assessment of CGX1321 Efficacy
Non-Oncology Preclinical Models
Improvement of Cardiac Diastolic Function and Exercise Performance
Preclinical investigations have extensively evaluated the efficacy of this compound in two established mouse models of HFpEF: the unilateral nephrectomy/deoxycorticosterone acetate (B1210297) (UNX/DOCA) model and the high-fat diet/L-NAME ("two-hit") model. In both models, this compound treatment consistently led to a significant alleviation of cardiac hypertrophy and fibrosis, which are critical determinants of diastolic dysfunction and reduced exercise capacity in HFpEF. nih.govnih.gov
Detailed Research Findings:
Cardiac Diastolic Function: Treatment with this compound effectively attenuated cardiac hypertrophy and fibrosis, which are central to the impairment of cardiac diastolic function in HFpEF. In the UNX/DOCA mouse model, this compound administration resulted in a notable decrease in the heart weight/tibia length ratio and a reduction in cardiomyocyte size. nih.gov These findings indicate a reversal of pathological cardiac remodeling at the cellular and organ levels. Furthermore, this compound treatment significantly reduced both interstitial and perivascular fibrosis, as evidenced by Masson's trichrome staining. nih.gov The beneficial effects on cardiac structure were corroborated by a reduction in the mRNA expression levels of key hypertrophy biomarkers, such as β-MHC (beta-myosin heavy chain), and circulating levels of ANP (atrial natriuretic peptide) and BNP (brain natriuretic peptide). nih.gov Similarly, fibrotic biomarkers, including Col1a1 (collagen type I alpha 1) and Col3a1 (collagen type III alpha 1), also showed decreased mRNA expression following this compound treatment. nih.gov These comprehensive findings underscore this compound's ability to mitigate the structural and molecular changes that impair cardiac relaxation and filling, thereby improving diastolic function. nih.govnih.gov
Summary of Key Preclinical Efficacy Findings:
| Parameter | HFpEF Model (Untreated) | This compound Treatment Effect | Model(s) Observed |
| Cardiac Hypertrophy | Increased | Alleviated | UNX/DOCA, Two-hit |
| Cardiac Fibrosis | Increased | Alleviated | UNX/DOCA, Two-hit |
| Heart Weight/Tibia Length Ratio | Increased | Decreased | UNX/DOCA |
| Cardiomyocyte Cross-Sectional Area | Increased | Decreased | UNX/DOCA |
| Interstitial and Perivascular Fibrosis | Increased | Reduced | UNX/DOCA |
| Running Distance (Exercise Performance) | Decreased | Restored | UNX/DOCA, Two-hit |
| β-MHC mRNA Expression | Increased | Decreased | UNX/DOCA |
| ANP and BNP Serum Levels | Increased | Decreased | UNX/DOCA |
| Col1a1 and Col3a1 mRNA Expression | Increased | Decreased | UNX/DOCA |
Identification and Validation of Molecular Targets and Predictive Biomarkers for Cgx1321 Response
PORCN as a Primary Molecular Target of CGX1321
This compound functions as a highly potent and selective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase located in the endoplasmic reticulum Current time information in Chatham County, US.idrblab.netclinisciences.comnih.govcloudna.cnuniroma2.itncpsb.org.cnciteab.comnih.govnih.gov. PORCN is indispensable for the post-translational palmitoylation of Wnt ligands, a crucial modification required for their secretion and subsequent activation of Wnt-mediated signaling pathways clinisciences.comnih.govncpsb.org.cnciteab.comidrblab.net. By specifically binding to and inhibiting PORCN, this compound effectively blocks the secretion of Wnt ligands, thereby preventing the activation of both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways clinisciences.comcloudna.cnncpsb.org.cnidrblab.netmdpi.comcloudna.cnbiorxiv.orgresearchgate.net. This mechanism highlights PORCN as the central molecular target through which this compound exerts its therapeutic effects.
Wnt Ligands (e.g., Wnt3a, Wnt5a) as Modulated Factors by this compound
A direct consequence of PORCN inhibition by this compound is the significant reduction in the secretion of Wnt ligands Current time information in Chatham County, US.idrblab.netclinisciences.comnih.govcloudna.cnuniroma2.itncpsb.org.cnciteab.comnih.govidrblab.netidrblab.netcloudna.cn. Studies have specifically identified Wnt3a and Wnt5a as key Wnt proteins whose activity is modulated by this compound. For instance, in experimental models of heart failure with preserved ejection fraction (HFpEF) in mice, where Wnt3a and Wnt5a were upregulated, this compound treatment effectively reversed these activations cloudna.cnmdpi.comcloudna.cnresearchgate.net. Furthermore, the therapeutic effects of this compound in an in vitro HFpEF model were abrogated by the exogenous supplementation of Wnt3a and Wnt5a, unequivocally demonstrating their role as factors directly modulated by this compound's inhibitory action on PORCN cloudna.cncloudna.cn.
Downstream Wnt Pathway Components (e.g., β-Catenin, c-Jun, NFATc3, Axin2) as Pharmacodynamic Markers
The inhibition of Wnt ligand secretion by this compound leads to measurable changes in various downstream components of the Wnt signaling pathway, which serve as crucial pharmacodynamic markers.
Axin2: Axin2 mRNA levels are a well-established indicator of Wnt pathway activity idrblab.netwikipedia.orgidrblab.net. Clinical studies investigating this compound have demonstrated a significant reduction in hair follicle Axin2 expression following treatment, confirming the drug's potent inhibition of Wnt signaling in vivo Current time information in Chatham County, US.uniroma2.itnih.gov. Preclinical patient-derived xenograft (PDX) models also showed a decrease in Axin2 mRNA levels after this compound administration wikipedia.orgidrblab.net.
β-Catenin: As a central component of the canonical Wnt pathway, β-catenin's nuclear translocation is a key indicator of pathway activation. This compound has been shown to repress canonical Wnt pathways, evidenced by a reduction in the nuclear translocation of β-catenin cloudna.cnidrblab.netmdpi.comcloudna.cn. Preclinical research suggests that assays measuring β-catenin stabilization and activity (e.g., TOPFlash luciferase assays) are valuable for evaluating this compound's efficacy clinisciences.com.
c-Jun: this compound's inhibitory effects extend to both canonical and non-canonical Wnt pathways, as indicated by a reduction in the phosphorylation of c-Jun cloudna.cnidrblab.netmdpi.comcloudna.cn.
NFATc3: The nuclear translocation of NFATc3 serves as a marker for the activation of non-canonical Wnt pathways. This compound treatment has been shown to significantly reverse the increased nuclear translocation of NFATc3 observed in activated Wnt signaling contexts cloudna.cnidrblab.netmdpi.comcloudna.cn.
These changes in downstream components provide quantifiable evidence of this compound's biological activity and its impact on Wnt signaling.
Table 1: Pharmacodynamic Markers of this compound Activity
| Pharmacodynamic Marker | Mechanism of Action / Indication | Research Findings |
| Axin2 mRNA | Indicator of Wnt pathway activity | Reduced in hair follicles in clinical trials Current time information in Chatham County, US.uniroma2.itnih.gov; Decreased in PDX models wikipedia.orgidrblab.net. |
| β-Catenin | Canonical Wnt pathway activation | Reduced nuclear translocation cloudna.cnidrblab.netmdpi.comcloudna.cn. |
| c-Jun | Canonical/Non-canonical Wnt pathway activity | Reduced phosphorylation cloudna.cnidrblab.netmdpi.comcloudna.cn. |
| NFATc3 | Non-canonical Wnt pathway activity | Reduced nuclear translocation cloudna.cnidrblab.netmdpi.comcloudna.cn. |
Genetic Alterations (e.g., RSPO Fusions, RNF43 Mutations) as Predictive Biomarkers
Specific genetic alterations within the Wnt pathway serve as critical predictive biomarkers for the responsiveness to this compound. Preclinical studies have consistently demonstrated that this compound effectively inhibits Wnt signaling and tumor growth in cancers harboring RSPO fusions or inactivating RNF43 mutations Current time information in Chatham County, US.idrblab.netuniroma2.itnih.govnih.gov. These mutations are associated with Wnt ligand-dependent tumors, making them particularly susceptible to PORCN inhibition wikipedia.org.
Clinical trials have corroborated these preclinical findings, showing promising efficacy signals in patients whose tumors exhibited RSPO fusions Current time information in Chatham County, US.uniroma2.itnih.gov. In a Phase 1 study, 71% of patients (12 out of 17) with confirmed tumor genetic alterations in RSPO or RNF43 experienced stable disease (SD) when treated with this compound monotherapy Current time information in Chatham County, US.uniroma2.itnih.gov. A notable finding was the disease control rate (DCR) of 77% in patients with RSPO fusions, in stark contrast to a 0% DCR in tumors lacking these alterations, underscoring the predictive value of these genetic markers idrblab.netneobioscience.com. Furthermore, patients with RSPO3 fusion tumors achieved partial response (PR) when this compound was administered in combination with pembrolizumab (B1139204) Current time information in Chatham County, US.uniroma2.itnih.gov.
Table 2: Genetic Alterations as Predictive Biomarkers for this compound Response
| Genetic Alteration | Type of Wnt Dependency | Clinical Efficacy with this compound |
| RSPO Fusions | Wnt Ligand-Dependent | 77% Disease Control Rate (DCR) in monotherapy idrblab.netneobioscience.com; Partial Response (PR) with combination therapy Current time information in Chatham County, US.uniroma2.itnih.gov. |
| RNF43 Mutations | Wnt Ligand-Dependent | 71% Stable Disease (SD) in monotherapy (combined with RSPO fusions) Current time information in Chatham County, US.uniroma2.itnih.gov. |
LGR5 Expression as a Marker for this compound Sensitivity
LGR5 (Leucine-rich repeat-containing G-protein coupled receptor 5) expression has emerged as another significant marker for this compound sensitivity, particularly in the context of cancer stem cells (CSCs). Cells with high Wnt pathway signaling activity, such as human colorectal cancer LoVo cells, demonstrate high expression of LGR5 idrblab.net. Research indicates that this compound promotes the differentiation of LGR5+ cancer stem cells idrblab.net. The use of liposomal this compound formulations has shown focused effects on LGR5(+) CSCs, suggesting that LGR5 expression can delineate a sensitive cell population neobioscience.com. Moreover, LGR5+ cells isolated from patient-derived xenograft (PDX) cancer tissues have been confirmed to exhibit high Wnt signaling activities and effective tumor-initiating properties, further supporting LGR5 as a relevant marker for this compound sensitivity idrblab.net. The observation that RSPO2 fusion, which can be targeted by this compound, leads to LGR5+ cell proliferation and migration also links LGR5 expression to this compound responsiveness wikipedia.org.
Mechanistic Insights into Cgx1321 Action on Cellular Pathways and Biological Processes
Detailed Analysis of Canonical and Non-Canonical Wnt Pathway Modulation
The Wnt signaling pathway, a highly conserved system, is integral to cell proliferation, differentiation, and migration. researchgate.net It is broadly divided into the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways. CGX1321, by inhibiting the secretion of all Wnt ligands, is capable of suppressing both of these signaling cascades. mdpi.comnih.govnih.gov
In the canonical Wnt pathway , the absence of Wnt ligands leads to the degradation of the transcriptional coactivator β-catenin. Inhibition of Wnt secretion by this compound prevents the nuclear translocation of β-catenin, a key step in activating target gene transcription. nih.gov This has been observed in various preclinical models, including gastrointestinal tumors and ovarian cancer. researchgate.netresearchgate.net
In the non-canonical Wnt pathways , this compound also demonstrates significant inhibitory effects. nih.gov For instance, in cardiac models, treatment with this compound led to reduced phosphorylation of c-Jun and inhibited the nuclear translocation of NFATc3 (Nuclear Factor of Activated T-cells c3), which are key downstream effectors of non-canonical signaling. nih.gov The compound's ability to block the secretion of ligands like WNT3a and WNT5a, which are involved in both canonical and non-canonical signaling respectively, underscores its comprehensive inhibitory profile. nih.gov
| Pathway Component | Effect of this compound | Downstream Consequence |
| Porcupine (PORCN) | Inhibition | Blocks palmitoylation and secretion of Wnt ligands mdpi.com |
| Wnt Ligands | Secretion Blocked | Prevents binding to Frizzled receptors nih.gov |
| β-catenin | Nuclear Translocation Reduced | Inhibition of canonical Wnt target gene transcription nih.gov |
| c-Jun | Phosphorylation Reduced | Inhibition of non-canonical Wnt/JNK pathway nih.gov |
| NFATc3 | Nuclear Translocation Reduced | Inhibition of non-canonical Wnt/Ca2+ pathway nih.gov |
Effects on Cancer Stem Cell Differentiation and Apoptosis
Cancer stem cells (CSCs) are a subpopulation of tumor cells known for their self-renewal capacity and resistance to conventional therapies, with Wnt signaling being a critical pathway for their maintenance. researchgate.netnih.gov this compound has been shown to specifically target these cells, inducing both differentiation and apoptosis. nih.gov
| Cellular Process | Observation in Preclinical Models | Supporting Evidence |
| Apoptosis | Increased apoptosis of LGR5+ cancer stem cells nih.gov | TUNEL staining of PDX tissues nih.gov |
| Differentiation | Greater tumor cell differentiation researchgate.net | Histological analysis and Alcian blue staining nih.govresearchgate.net |
| CSC Population | Reduction in the number of LGR5+ cells nih.gov | Immunohistochemistry (IHC) analysis nih.gov |
| Wnt Signaling in CSCs | Decreased expression of Wnt biomarker Axin2 nih.gov | mRNA level analysis researchgate.net |
Remodeling of the Tumor Microenvironment (TME) by this compound
The tumor microenvironment (TME) plays a crucial role in cancer progression and immune evasion. nih.gov Aberrant Wnt signaling is often associated with an immunosuppressive TME, characterized by the exclusion of effector T cells. researchgate.netmdpi.com this compound has been shown to remodel the TME, transforming it into a more pro-inflammatory, or "hot," state that is favorable for anti-tumor immunity. researchgate.netnih.gov
A key effect of this compound is its ability to promote the infiltration of various immune cell populations into the tumor. In preclinical ovarian cancer models, treatment with this compound led to a significant increase in the infiltration of CD8+ T cells into the TME. researchgate.netresearchgate.net This effect is considered crucial for its anti-tumor activity, as the depletion of CD8+ T cells diminished the therapeutic benefit of this compound. mdpi.com
Furthermore, flow cytometry analysis revealed that this compound treatment also increases the presence of dendritic cells (DCs) and macrophages within the tumor. mdpi.com The mechanism for this increased infiltration is linked to the upregulation of T-cell chemoattractants, such as CXCL10, following PORCN inhibition. researchgate.net Studies have also noted elevations in B cells within the TME after treatment. researchgate.net This broad recruitment of leukocytes facilitates a more robust anti-tumor immune response. researchgate.netnih.gov
Tumor cells often evade immune detection by downregulating the expression of Major Histocompatibility Complex (MHC) Class I molecules, which are necessary for presenting tumor antigens to CD8+ T cells. nih.govmdpi.com Modulation of the Wnt/β-catenin pathway by inhibitors like this compound can reverse this immune evasion mechanism. researchgate.netnih.gov
Modulation of Cardiac Remodeling Processes
Beyond oncology, this compound has demonstrated significant effects on pathological cardiac remodeling, a process involving cardiac hypertrophy and fibrosis that often leads to heart failure. nih.gov The Wnt pathway is known to be aberrantly activated in these conditions. nih.govmdpi.com
In mouse models of heart failure with preserved ejection fraction (HFpEF), this compound treatment was shown to alleviate both cardiac hypertrophy and fibrosis. nih.govdntb.gov.ua This resulted in improved cardiac diastolic function and better exercise performance. nih.gov The therapeutic effect is achieved by blocking both canonical and non-canonical Wnt pathways that drive the pathological remodeling process in cardiomyocytes and cardiac fibroblasts. nih.gov Furthermore, some studies suggest that this compound can stimulate the proliferation of cardiomyocytes following a myocardial infarction, which could contribute to cardiac repair after injury. d-nb.infonih.gov By inhibiting Wnt signaling, this compound may help prevent adverse cardiac remodeling and improve long-term outcomes after cardiac injury. mdpi.comd-nb.info
Investigational Combination Strategies with Cgx1321
Rationale for Combination Therapies Targeting Wnt Signaling
The Wnt signaling pathway is a fundamental driver of various cancers, particularly gastrointestinal (GI) malignancies, where it is frequently hyperactivated due to genetic alterations in genes such as APC, CTNNB1, RSPO, and RNF43 aacrjournals.orgmdpi.com. This aberrant activation not only promotes tumor initiation and progression but also contributes significantly to therapeutic resistance in various GI cancers mdpi.com. Furthermore, activation of Wnt signaling has been implicated in creating an immunosuppressive tumor microenvironment, leading to resistance against immunotherapies onclive.comresearchgate.netascopubs.orgnih.govmdpi.com.
Monotherapy approaches targeting the Wnt pathway have faced challenges, making combination strategies a rational avenue for investigation. Concomitant blockade of Wnt signaling has demonstrated the ability to impede the emergence of resistance to other targeted therapies, such as BRAF inhibitors aacrjournals.org. By addressing multiple oncogenic pathways or modulating the tumor immune microenvironment, combination therapies with CGX1321 aim to improve patient outcomes and overcome inherent or acquired resistance mechanisms onclive.com.
Synergistic Effects with Immunotherapy Agents (e.g., Anti-PD-1/L1)
This compound has been investigated in combination with immune checkpoint inhibitors, specifically pembrolizumab (B1139204) (an anti-PD-1 agent), in phase 1/1b clinical trials (NCT02675946 in the U.S. and NCT03507998 in China) involving patients with advanced GI tumors onclive.comresearchgate.netascopubs.orgresearchgate.netascopubs.orgcancer.govpreprints.org. The rationale for this combination stems from the understanding that Wnt pathway activation can foster an immunosuppressive tumor microenvironment, and its inhibition may enhance the efficacy of immunotherapy onclive.comresearchgate.netascopubs.orgnih.govmdpi.com.
Preclinical studies have shown that this compound can increase the infiltration of CD8+ T cells into the tumor microenvironment in ovarian cancer models, which is associated with a decrease in tumor burden and improved survival researchgate.netnih.govnih.gov.
Clinical findings from the phase 1/1b studies (NCT02675946, NCT03507998) have provided preliminary efficacy signals. In the monotherapy arm, patients whose tumors harbored RSPO fusions exhibited a disease control rate (DCR) of 77% onclive.com. In the combination arm with pembrolizumab, the DCR was 83% for patients with microsatellite stable (MSS) tumors and 33% for those with RSPO fusions onclive.com. Notably, in a cohort where patients progressed on single-agent this compound and then rolled over to receive this compound plus pembrolizumab, 3 out of 6 patients with RSPO3 fusion tumors achieved a partial response (PR) researchgate.netascopubs.orgascopubs.org.
Table 1: Clinical Outcomes of this compound Monotherapy vs. Combination with Pembrolizumab in Advanced GI Tumors (Phase 1/1b) onclive.comresearchgate.netascopubs.orgascopubs.org
| Treatment Regimen | Patient Population (Tumor Genetic Alterations) | Disease Control Rate (DCR) | Objective Response (PR) |
| This compound Monotherapy | RSPO fusions | 77% | Not specified |
| This compound + Pembrolizumab | MSS tumors | 83% | Not specified |
| This compound + Pembrolizumab | RSPO fusions | 33% | Not specified |
| This compound followed by this compound + Pembrolizumab (Roll-over cohort) | RSPO3 fusion tumors | Not specified | 3 out of 6 patients (50%) |
It is important to note that one preclinical study in ovarian cancer models indicated that while this compound alone significantly reduced tumor burden and enhanced CD8+ T cell levels, the addition of anti-PD-1 therapies did not further enhance these effects when administered simultaneously. Further investigation into sequential therapy or different dosing regimens may be warranted nih.govnih.gov.
Combination with MAPK Pathway Inhibitors (e.g., Encorafenib (B612206), Cetuximab)
This compound has been investigated in combination with MAPK pathway inhibitors, specifically encorafenib and cetuximab, in preclinical models and clinical trials for colorectal cancer (CRC) aacrjournals.orgmdpi.comcancer.govpreprints.orglarvol.com. The rationale for this combination is rooted in the observation that reactivation of MAPK signaling is a common mechanism of acquired resistance in CRC, and simultaneous inhibition of both Wnt and MAPK pathways can overcome primary or acquired resistance to CRC treatment aacrjournals.org.
Preclinical studies demonstrated significant synergistic effects. When this compound was added to a regimen of encorafenib and cetuximab in CRC patient-derived xenograft (PDX) models harboring BRAFV600E and RSPO fusions, a substantial decrease in tumor size (>50%) was observed within two weeks. This contrasted with tumor progression seen with either encorafenib and cetuximab alone or this compound monotherapy aacrjournals.org.
Building on these preclinical findings, a phase 1b clinical trial (NCT02675946) was initiated to evaluate the efficacy of this compound in combination with encorafenib and cetuximab in CRC patients with RSPO fusions and BRAFV600E mutations aacrjournals.orgmdpi.comcancer.govpreprints.orglarvol.com.
Table 2: Preclinical Anti-Tumor Activity of this compound in Combination with MAPK Inhibitors in CRC PDX Models aacrjournals.org
| Treatment Regimen | Tumor Genetic Alterations | Observed Effect on Tumor Size (2 weeks) |
| Encorafenib + Cetuximab | BRAFV600E, RSPO fusions | Tumor progression |
| This compound Monotherapy | BRAFV600E, RSPO fusions | Tumor progression |
| This compound + Encorafenib + Cetuximab | BRAFV600E, RSPO fusions | >50% decrease in tumor size |
Combinatorial Approaches with Chemotherapeutic Agents (e.g., Paclitaxel)
The potential of this compound in combination with conventional chemotherapeutic agents, such as paclitaxel (B517696), has also been explored in preclinical settings. Studies have demonstrated that the inhibition of the Wnt/β-catenin pathway using this compound, when combined with paclitaxel, led to a reduction in tumor size and proliferation in a syngeneic mouse ovarian cancer model researchgate.net. This suggests that modulating Wnt signaling with this compound could sensitize tumors to the effects of established chemotherapy agents.
Furthermore, research with other Wnt pathway inhibitors, such as the tankyrase inhibitor XAV939, has shown synergistic effects with paclitaxel in breast cancer cells. This combination was observed to induce apoptosis and inhibit Wnt signaling, highlighting a broader principle that Wnt pathway modulation can enhance the efficacy of chemotherapeutic agents spandidos-publications.com.
Preclinical Evidence of Enhanced Anti-Tumor Activity in Combination Regimens
Extensive preclinical evidence supports the enhanced anti-tumor activity of this compound when used in combination regimens. This compound, as a porcupine inhibitor, effectively blocks Wnt ligand secretion, thereby inhibiting Wnt signaling and tumor growth, particularly in tumors characterized by RSPO fusions or inactivating RNF43 mutations researchgate.netascopubs.orgresearchgate.netascopubs.org.
Specific preclinical findings include:
MAPK Pathway Inhibition : In colorectal cancer PDX models, the triplet combination of this compound with encorafenib and cetuximab resulted in a significant and rapid reduction in tumor size, demonstrating superior efficacy compared to monotherapy or doublet regimens aacrjournals.org.
Immunotherapy Enhancement : In ovarian cancer models, this compound treatment led to increased infiltration of CD8+ T cells into the tumor microenvironment, a critical factor for effective anti-tumor immune responses researchgate.netnih.govnih.gov. This immune modulation contributes to the observed decrease in tumor burden researchgate.net.
Chemotherapy Sensitization : The combination of this compound with paclitaxel in syngeneic mouse ovarian cancer models showed a reduction in tumor size and proliferation, indicating a synergistic or additive effect that could overcome resistance or enhance the cytotoxic impact of chemotherapy researchgate.net.
These preclinical observations collectively provide a strong foundation for the ongoing clinical investigation of this compound in various combination therapies, underscoring its potential to improve therapeutic outcomes in Wnt-driven and immunotherapy-resistant cancers.
Advanced Formulation and Delivery Methodologies for Cgx1321
Development of Liposomal Formulations of CGX1321
The inherent low solubility of this compound, reported at 0.02 mg/mL at pH 7.4 in water, necessitates specialized formulations for systemic administration, such as intravenous injection eijppr.commdpi.com. Furthermore, free this compound has the potential to interfere with normal cellular Wnt functions, which are crucial for maintaining stem cell pluripotency and lineage specification in healthy tissues like the intestine and skin eijppr.comnih.gov. To mitigate these risks and enable preferential drug delivery to solid tumor tissues, a liposomal formulation of this compound was developed eijppr.comnih.govmdpi.com.
The developed liposomes are approximately 100 nm in diameter eijppr.commdpi.com. Stability analyses of this compound-loaded liposomes in vitro, conducted in the presence of 10% serum, demonstrated robust encapsulation, with approximately 50% of the drug remaining encapsulated within the liposomes for 24 hours under experimental conditions eijppr.commdpi.com.
General methods for liposome (B1194612) preparation, which would be applicable to the development of this compound liposomes, include thin-film hydration, solvent injection (e.g., ethanol (B145695) or ether injection), and reverse-phase evaporation eijppr.commdpi.comresearchgate.netejmanager.comnih.govnih.gov. These techniques often involve dissolving lipid components in an organic solvent, evaporating the solvent to form a lipid film, and then rehydrating the film in an aqueous medium containing the drug nih.govnih.gov. Subsequent processing steps, such as extrusion, are typically employed to achieve a uniform size distribution of the liposomes nih.gov. The primary goals of these methods are to achieve high encapsulation efficiency and maintain the stability of the encapsulated drug mdpi.comejmanager.com.
Characterization of Liposomal this compound Pharmacokinetics in Preclinical Models
Preclinical pharmacokinetic studies were conducted to evaluate the systemic behavior of liposomal this compound compared to its orally administered counterpart. These studies were performed in GA007 xenograft mouse models eijppr.commdpi.com. Plasma and tissue samples were collected at various time points following a single dose of either the liposomal formulation or an oral D5W formulation eijppr.commdpi.com. Drug concentrations in these samples were precisely measured using liquid chromatograph-mass spectrometry (LC-MS) eijppr.commdpi.com.
The liposomal formulation of this compound demonstrated significantly improved pharmacokinetic properties, characterized by a prolonged systemic circulation time. Specifically, the liposomal formulation exhibited a longer half-life of 10.85 hours, in contrast to the 6.29 hours observed for the orally administered D5W formulation eijppr.commdpi.com. This extended half-life is indicative of reduced clearance and enhanced bioavailability, which are crucial for optimizing drug exposure at the target site.
Table 1: Comparative Pharmacokinetic Parameters of this compound Formulations in Preclinical Models
| Parameter | Oral this compound (D5W Formulation) | Liposomal this compound | Source |
| Half-life (h) | 6.29 | 10.85 | eijppr.commdpi.com |
| Preclinical Model | GA007 xenograft mouse models | GA007 xenograft mouse models | eijppr.commdpi.com |
| Measurement Method | LC-MS | LC-MS | eijppr.commdpi.com |
Enhanced Tumor Tissue Distribution and Cellular Uptake of Liposomal this compound
A key advantage of liposomal encapsulation for this compound is its ability to enhance drug distribution to tumor tissues and improve cellular uptake within malignant cells. Studies have shown that the liposomal formulation leads to higher retention and distribution of this compound specifically within tumor tissues when compared to the oral D5W formulation eijppr.commdpi.com. Immunofluorescence staining techniques were employed to visualize and characterize the distribution of the liposomes in vivo within different tissues mdpi.com.
The enhanced tumor tissue distribution of liposomal this compound is particularly significant because it facilitates a more focused therapeutic effect. The liposomal drugs were observed to interfere with aberrant Wnt signaling predominantly in tumor tissues eijppr.comnih.gov. This targeted action resulted in focused effects on LGR5+ cancer stem cells (CSCs), while simultaneously minimizing drug exposure and potential cytotoxicity to normal, non-cancerous cells eijppr.comnih.gov. This specificity is vital, as the Wnt pathway plays essential roles in the maintenance of normal tissue homeostasis, and systemic inhibition could lead to undesirable side effects eijppr.comnih.gov.
The improved tumor specificity and cellular uptake conferred by the liposomal formulation translated into superior therapeutic outcomes in preclinical mouse models. Liposomal this compound demonstrated significantly greater tumor size reduction and an improved therapeutic index compared to the oral dosing regimen eijppr.com. This highlights the critical role of advanced delivery methodologies in maximizing the efficacy and safety profile of promising therapeutic agents like this compound.
Mechanisms of Potential Resistance to Wnt Pathway Inhibition by Cgx1321
Investigation of Adaptive Resistance Pathways to PORCN Inhibition
The Wnt pathway's deep involvement in cellular processes means that its inhibition can lead to complex adaptive responses in cancer cells, allowing them to circumvent therapeutic pressure. Several mechanisms have been identified or hypothesized as potential drivers of resistance to PORCN inhibition:
Activation of Alternative Signaling Pathways : Tumors can adapt to Wnt pathway inhibition by activating parallel or bypass signaling routes. For instance, reactivation of the Mitogen-Activated Protein Kinase (MAPK) pathway is a common mechanism of acquired resistance in colorectal cancer (CRC). This crosstalk highlights how cells can reroute survival signals when a primary pathway is blocked. Beyond MAPK, other pathways such as YAP/TAZ signaling have been suggested as potential alternative Wnt activation pathways that could emerge post-relapse researchgate.net.
Genetic Alterations : Specific genetic changes can confer resistance. In preclinical models, recurrent FBXW7 mutations in RNF43-mutant/RSPO-fusion cancers have been identified as a major drug resistance mechanism to Wnt pathway inhibitors nih.gov. These mutations can alter the sensitivity of cancer cells to PORCN inhibition, necessitating alternative therapeutic strategies.
Cellular Adaptive Responses and Metabolic Reprogramming : Inhibition of PORCN can induce cellular stress responses. For example, PORCN inhibitors (such as LGK974, which shares similar pharmacodynamics with CGX1321) have been shown to induce autophagy and lysosomal activity as an adaptive response to mitochondrial and energetic stress in Wnt ligand-addicted pancreatic cancer cells. This suggests that cancer cells can alter their metabolic dependencies to survive under Wnt inhibition. Furthermore, activation of Wnt/β-catenin signaling itself can mediate adaptive resistance to other targeted therapies, such as BRAF inhibition in colorectal cancer.
Immune Evasion Mechanisms : Wnt pathway activation is strongly associated with an immunosuppressive tumor microenvironment (TME) and can contribute to both intrinsic and adaptive resistance to immunotherapy nih.gov. Tumor-derived Wnt ligand signaling can broadly reprogram the immune microenvironment, leading to T cell exclusion and the recruitment of immunosuppressive cells like granulocytic myeloid-derived suppressor cells (PMN-MDSCs). This immune evasion can act as a resistance mechanism to Wnt pathway inhibition, particularly when combined with immunotherapies.
Strategies to Overcome or Delay Resistance to this compound
To counteract the development of resistance and enhance therapeutic efficacy, several strategies are being explored, primarily focusing on combination therapies that target multiple vulnerabilities or overcome adaptive responses:
Combination with Immune Checkpoint Inhibitors (ICIs) : Given the Wnt pathway's role in immune suppression, combining PORCN inhibitors like this compound with ICIs is a promising strategy. Clinical trials are investigating this compound in combination with pembrolizumab (B1139204) to potentially curb the development of immunotherapy resistance nih.govdaneshyari.com. Preclinical studies indicate that Wnt ligand inhibition can support anti-PD-1 efficacy by reversing dendritic cell tolerization and promoting tumor antigen-specific CD8+ T cell responses, while reducing immunosuppressive cell populations like regulatory T cells (Tregs) and PMN-MDSCs within tumors. This approach aims to remodel the TME to be more conducive to immune attack.
Table 1: Disease Control Rates (DCR) in this compound Phase 1 Studies daneshyari.com
| Treatment Arm | Patient Population | Disease Control Rate (DCR) |
| This compound Monotherapy | Tumors with RSPO fusions | 77% |
| This compound + Pembrolizumab | Microsatellite Stable (MSS) tumors | 83% |
| This compound + Pembrolizumab | Tumors with RSPO fusions (MSS subset) | 33% |
Combination with MAPK Pathway Inhibitors : To address resistance mediated by MAPK pathway reactivation, synergistic effects have been observed when this compound is combined with MAPK pathway inhibitors (e.g., encorafenib (B612206) and cetuximab) in CRC patient-derived xenograft (PDX) models. This combination led to a significant decrease in tumor size compared to monotherapy, indicating a potential strategy to overcome acquired resistance to MAPK inhibitors.
Targeting Cancer Stem Cells (CSCs) : The Wnt pathway is crucial for maintaining cancer stem cell self-renewal and is implicated in CSC-mediated drug resistance nih.gov. Strategies that combine Wnt pathway inhibition with CSC-targeted approaches, or enhance the delivery of this compound to CSCs (e.g., via liposomal encapsulation), are being investigated to overcome therapeutic limitations and improve treatment efficacy nih.gov.
Sequential or Dual Pathway Blockade : Sequential blockade of different Wnt pathway modulators has shown promise. For instance, sequential DKK1 (Dickkopf-1, a Wnt pathway antagonist) blockade followed by PORCN inhibition with this compound has been shown to decrease tumor burden, increase MHC I expression, and promote leukocytic infiltration in ovarian cancer models. This suggests that a multi-pronged approach targeting different aspects of Wnt signaling or related pathways can enhance anti-tumor effects and overcome immune evasion.
Addressing Metabolic Adaptations : Since PORCN inhibition can induce adaptive metabolic changes, including autophagy and mitochondrial stress, combining this compound with inhibitors of these adaptive responses could be beneficial. For example, LGK974 (another PORCNi) sensitized RNF43-mutant PDAC cells to the autophagy inhibitor chloroquine, suggesting that targeting autophagy could overcome or delay resistance by inhibiting these adaptive survival mechanisms.
These strategies underscore the importance of understanding the complex interplay of signaling pathways and immune responses in the context of Wnt pathway inhibition to develop more effective and durable cancer therapies.
Translational Research Perspectives and Future Directions for Cgx1321 Based Therapeutics
Preclinical Rationale for Clinical Investigation of CGX1321
The progression of this compound into clinical trials is founded on a strong preclinical rationale, primarily centered on its targeted mechanism of action within the Wnt signaling pathway. Dysregulation of this pathway is a known driver in various cancers, particularly those of the gastrointestinal (GI) tract. researchgate.netonclive.com Preclinical research has successfully identified specific genetic contexts in which cancer cells are highly dependent on Wnt ligand signaling, providing a clear strategy for patient selection.
Genetic Biomarkers for Sensitivity: Preclinical studies demonstrated that tumors with specific genetic alterations are particularly sensitive to this compound. These key biomarkers include:
RSPO Fusions: Gene fusions involving the R-spondin (RSPO) family (e.g., RSPO2, RSPO3) lead to hyperactivation of the Wnt pathway. researchgate.net In patient-derived xenograft (PDX) models, tumors harboring RSPO2 fusions showed significant growth inhibition and reduced Wnt pathway activity (measured by Axin2 mRNA levels) following treatment with this compound. nih.gov
RNF43 Inactivating Mutations: Ring finger protein 43 (RNF43) is an E3 ubiquitin ligase that negatively regulates Wnt signaling. redxpharma.com Inactivating mutations in RNF43 result in Wnt-ligand dependency. researchgate.net Preclinical models have shown that tumors with these mutations are susceptible to growth inhibition by PORCN inhibitors like this compound. ascopubs.org
These findings established a precision medicine approach, predicting that this compound would be most effective in patient populations with tumors harboring these specific upstream mutations in the Wnt pathway. onclive.com This hypothesis was subsequently validated in early clinical trials, where patients with RSPO fusion-positive GI tumors experienced a disease control rate (DCR) of 77% with this compound monotherapy, compared to a 0% DCR in patients without such fusions. onclive.com
Modulation of the Tumor Microenvironment: Beyond direct tumor growth inhibition, preclinical data indicated that Wnt signaling activation contributes to an immunosuppressive tumor microenvironment, which is a known mechanism of resistance to immunotherapy. researchgate.netonclive.com Preclinical studies combining this compound with immunotherapy agents provided a strong rationale for clinical investigation of such combinations. researchgate.net For instance, in a syngeneic mouse model of ovarian cancer, combining this compound with paclitaxel (B517696) led to reduced tumor size and proliferation. researchgate.net This immunomodulatory effect suggested that inhibiting Wnt signaling could render tumors more susceptible to immune checkpoint inhibitors. onclive.com
Table 1: Summary of Key Preclinical Findings for this compound
| Model System | Genetic Context | Key Findings | Implication for Clinical Trials |
| PDX Mouse Models | RSPO2 Fusion | Significant tumor growth inhibition; decreased Axin2 mRNA levels. nih.gov | Supports patient selection based on RSPO fusion status. |
| Genetically-Defined Cancer Cell Lines | RNF43 Mutation | Sensitivity to PORCN inhibition and reduced cell proliferation. redxpharma.com | Provides rationale for including patients with RNF43 mutations. |
| Syngeneic Mouse Ovarian Cancer Model | Not Specified | Combination with paclitaxel reduced tumor size and proliferation. researchgate.net | Justifies investigation of combination therapies. |
| General Preclinical Models | Wnt-driven tumors | Inhibition of Wnt ligand secretion and blockage of downstream signaling. researchgate.netresearchgate.net | Confirms mechanism of action and broad applicability in Wnt-dependent cancers. |
Potential Research Applications Beyond Oncology and Cardiovascular Disease
The fundamental role of the Wnt signaling pathway in cellular processes extends far beyond cancer, pointing to a broad range of potential therapeutic applications for a PORCN inhibitor like this compound. The pathway is critically involved in tissue homeostasis, repair, and regeneration, and its dysregulation is implicated in a variety of fibrotic and degenerative diseases. eurekaselect.comresearchgate.net The demonstrated anti-fibrotic effects of this compound in preclinical models provide a strong basis for exploring its utility in other disease contexts characterized by excessive extracellular matrix deposition. nih.gov
Fibrotic Diseases: Sustained activation of the Wnt/β-catenin pathway is a key driver of fibrogenesis in numerous tissues, including the skin, kidney, liver, and lungs. nih.govrawdatalibrary.netaminer.org This pathway often interacts with other pro-fibrotic signaling molecules like transforming growth factor-β (TGF-β). eurekaselect.com Small-molecule Wnt inhibitors have shown potential as anti-fibrotic therapies in various preclinical settings. portlandpress.com
Pulmonary and Liver Fibrosis: Given the role of Wnt signaling in these conditions, this compound could be investigated for its ability to halt or reverse the fibrotic process.
Skin Fibrosis and Scarring: Wnt signaling is known to be important in skin homeostasis and the development of fibrotic skin diseases. nih.gov Research into the utility of Wnt inhibitors for treating excessive scarring is an emerging area. nih.gov
Intestinal Fibrosis: In conditions like Crohn's disease, intestinal fibrosis is a major complication. Studies have identified Wnt signaling as a contributor to this process, suggesting that inhibitors could offer a novel therapeutic strategy. nih.govresearchgate.net
Tissue Regeneration and Repair: While chronic activation of Wnt signaling can be pathological, the pathway plays a crucial role in normal wound healing and regenerative processes. researchgate.netnih.gov The therapeutic application of a Wnt inhibitor would require careful consideration of context, but it opens avenues for research into conditions where aberrant repair mechanisms lead to poor outcomes. By modulating inflammatory responses and influencing adult stem cell activity, targeted Wnt inhibition could potentially guide tissue repair away from fibrotic outcomes and towards regeneration. researchgate.net Further investigation is needed to understand how a systemic inhibitor like this compound could be applied in these non-oncological settings.
Research Methodologies and Analytical Approaches for Cgx1321 Studies
Cellular and Biochemical Assays
A variety of in vitro assays have been fundamental in characterizing the cellular and biochemical effects of CGX1321. These techniques have been crucial for understanding its potency, specificity, and downstream molecular consequences.
Cell Growth and Proliferation Assays: To determine the anti-proliferative effects of this compound, researchers have utilized cell growth and proliferation assays. For instance, the compound has been shown to inhibit the in vitro growth of HEK293 and human colorectal cancer LoVo cells, which are known for their high Wnt pathway signaling activity.
Wnt Signaling Reporter Assays: The TOP-Flash luciferase assay is a widely used method to quantify the activity of the Wnt/β-catenin pathway. This assay has been instrumental in demonstrating the inhibitory effect of this compound on Wnt signaling.
Wnt Ligand Secretion Quantification: As a PORCN inhibitor, this compound's primary mechanism involves blocking the secretion of Wnt ligands. Enzyme-Linked Immunosorbent Assays (ELISAs) are employed to quantify the reduction in Wnt ligand secretion from cells treated with the compound.
Immunoblotting: This technique is used to detect changes in the levels of specific proteins. In the context of this compound, immunoblotting helps to analyze the stabilization of downstream pathway components like β-catenin, a key protein in the Wnt signaling cascade.
Gene Expression Analysis: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the expression levels of Wnt target genes such as Axin2, Wnt3a, Wnt5a, and LGR5. A decrease in the expression of these genes provides further evidence of Wnt pathway inhibition by this compound.
| Assay Type | Purpose in this compound Studies | Example Application |
|---|---|---|
| Cell Proliferation Assays | Evaluate the anti-proliferative effects of this compound. | Inhibition of cell growth in HEK293 and LoVo cell lines. |
| TOP-Flash Luciferase Assay | Quantify the activity of the Wnt/β-catenin signaling pathway. | Demonstrate the inhibitory effect of this compound on Wnt signaling. |
| ELISA | Measure the secretion of Wnt ligands. | Quantify the reduction of Wnt ligand secretion from treated cells. |
| Immunoblotting | Analyze changes in protein levels. | Assess the stabilization of β-catenin. |
| RT-qPCR | Measure the expression of Wnt target genes. | Confirm inhibition of the Wnt pathway by observing decreased expression of genes like Axin2. |
Advanced Imaging Techniques for In Vivo Evaluation
To assess the therapeutic efficacy of this compound in a more complex biological context, researchers utilize in vivo preclinical models, such as xenografts and patient-derived xenografts (PDX). nih.gov Advanced imaging techniques are crucial for non-invasively monitoring tumor growth and the effects of the compound over time.
While specific studies detailing the use of advanced imaging with this compound are not extensively published, the following techniques are standard in preclinical oncology and are relevant to the in vivo evaluation of such compounds:
Bioluminescence Imaging (BLI): This technique is often used in preclinical models where tumor cells are engineered to express a luciferase enzyme. researchgate.netnih.gov Upon administration of a substrate, the tumor cells emit light, which can be detected and quantified to monitor tumor growth and response to treatment. researchgate.netnih.gov BLI is a sensitive and efficient method for tracking tumor burden in real-time. researchgate.netnih.gov
Magnetic Resonance Imaging (MRI): MRI provides high-resolution anatomical images of tumors and surrounding tissues without the use of ionizing radiation. nih.govctfassets.net It is particularly useful for accurately measuring tumor volume and assessing changes in tumor morphology in response to therapy. nih.govctfassets.net
Positron Emission Tomography (PET): PET is a molecular imaging technique that can visualize and quantify metabolic processes in the body. nih.gov By using radiolabeled tracers, such as 18F-FDG, researchers can assess the metabolic activity of tumors, which often decreases with effective treatment. nih.gov
| Imaging Technique | Principle | Application in Preclinical Cancer Research |
|---|---|---|
| Bioluminescence Imaging (BLI) | Detection of light emitted by luciferase-expressing tumor cells. researchgate.netnih.gov | Real-time, non-invasive monitoring of tumor growth and therapeutic response. researchgate.netnih.gov |
| Magnetic Resonance Imaging (MRI) | Uses magnetic fields and radio waves to create detailed anatomical images. nih.govctfassets.net | Precise measurement of tumor volume and morphological changes. nih.govctfassets.net |
| Positron Emission Tomography (PET) | Detects gamma rays emitted by a positron-emitting radionuclide. nih.gov | Assessment of tumor metabolic activity and response to treatment. nih.gov |
Molecular Profiling (e.g., RNA Sequencing, Proteomics)
Molecular profiling techniques are essential for understanding the broader impact of this compound on cellular signaling networks and for identifying patient populations most likely to respond to treatment.
RNA Sequencing (RNA-seq): RNA-seq is a powerful tool for analyzing the transcriptome of cells and tissues. In the context of this compound, RNA-seq has been used to identify tumors with high Wnt/β-catenin activity and to discover predictive biomarkers. For example, tumors with fusions in the RSPO gene family are particularly sensitive to this compound, and RNA-seq is a key method for identifying these fusions. nih.govresearchgate.net Furthermore, it can be used to profile tumors after treatment to understand mechanisms of resistance, such as the activation of alternative signaling pathways.
Proteomics: Proteomic approaches, primarily using mass spectrometry, are employed to study the complete set of proteins in a biological sample. Quantitative proteomics can identify and quantify changes in protein abundance in response to this compound treatment, providing insights into the downstream effects of Wnt pathway inhibition. This can help to further elucidate the compound's mechanism of action and identify novel pharmacodynamic biomarkers.
Immunohistochemistry and Flow Cytometry for Tissue and Immune Cell Analysis
To investigate the effects of this compound on the tumor microenvironment and immune cell populations, researchers utilize specialized tissue and cell analysis techniques.
Immunohistochemistry (IHC): IHC is used to visualize the distribution and abundance of specific proteins in tissue sections. In studies of this compound, multiplex IHC has been used to quantify the levels of β-catenin in pre-treatment tumor biopsies, which can serve as a biomarker of Wnt pathway activation.
Flow Cytometry: This technique is used to analyze the characteristics of individual cells within a population. In preclinical models, flow cytometry has been instrumental in demonstrating the immunomodulatory effects of this compound. For instance, it has been used to quantify the infiltration of various immune cell populations, such as CD8+ T cells, into the tumor microenvironment following treatment. nih.gov This is a critical aspect of understanding the compound's potential for use in combination with immunotherapies. nih.gov
| Technique | Purpose in this compound Studies | Key Findings |
|---|---|---|
| Immunohistochemistry (IHC) | Quantify protein expression in tissue samples. | Used to measure β-catenin levels in tumor biopsies as a potential biomarker. |
| Flow Cytometry | Analyze and quantify immune cell populations. | Demonstrated increased infiltration of CD8+ T cells into the tumor microenvironment after this compound treatment. nih.gov |
Q & A
Q. What experimental methodologies are recommended to validate CGX1321's target specificity in Wnt pathway inhibition?
this compound inhibits PORCN, blocking Wnt ligand palmitoylation and secretion. To validate specificity:
- Use biochemical assays (e.g., PORCN enzymatic inhibition assays) to measure IC50 values (1 nM for Wnt ligand secretion inhibition) .
- Employ RNA-seq or qPCR to assess downstream Wnt target genes (e.g., CCNB1, CCNE1) in treated vs. untreated cells .
- Compare selectivity via hedgehog acyltransferase inhibition assays ; this compound shows >500-fold selectivity for PORCN over related enzymes .
Q. How can researchers determine the optimal dosing regimen for this compound in preclinical tumor models?
- Dose-response studies : In murine models, 1 mg/kg and 2 mg/kg this compound showed differential tumor suppression (2 mg/kg significantly reduced tumor volume vs. controls) .
- Pharmacodynamic markers : Monitor Wnt ligand levels (e.g., Wnt3a) in serum and tumor tissue via ELISA post-treatment .
- Toxicity profiling : Track body weight, organ histopathology, and immune cell counts (e.g., dendritic cells, macrophages) to identify dose-limiting effects .
Q. What in vitro models are suitable for studying this compound's impact on Wnt-dependent cancers?
- Patient-derived organoids (PDOs) : Use colorectal or gastric cancer PDOs with RSPO2/3 or RNF43 mutations to assess tumor growth inhibition .
- Co-culture systems : Combine cancer-associated fibroblasts (CAFs) with tumor cells to evaluate stromal Wnt signaling blockade .
- 3D spheroid assays : Measure spheroid disintegration and apoptosis under this compound treatment .
Advanced Research Questions
Q. How should researchers address contradictory data on this compound's efficacy across different tumor models?
- Model stratification : In PDX models, this compound suppressed tumors with RSPO2 fusions (e.g., GA007, CR3056) but not RSPO2-wild-type tumors (e.g., GA108) . Validate genetic backgrounds (e.g., RNA-seq for RSPO alterations) before experimentation.
- Microenvironment analysis : Assess immune infiltration (e.g., CD8+ T cells) post-treatment, as this compound enhances antitumor immunity in ovarian cancer models .
- Pathway redundancy : Use phosphoproteomics to identify compensatory pathways (e.g., YAP/TAZ activation) in non-responders .
Q. What strategies optimize combination therapy with this compound in Wnt-driven malignancies?
- Immune checkpoint inhibitors : In syngeneic mouse models, this compound + anti-PD-1 increased survival by enhancing dendritic cell activation and T-cell infiltration .
- Targeted therapies : Pair with EGFR inhibitors (e.g., cetuximab) in colorectal cancer to counteract resistance mechanisms .
- Dose scheduling : Phase Ib trials (NCT02675946) recommend staggered dosing to mitigate overlapping toxicities (e.g., gastrointestinal adverse events) .
Q. How can researchers reconcile discrepancies between in vitro IC50 values and in vivo efficacy?
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : this compound’s IC50 (1 nM) in vitro may not translate directly due to protein binding or tissue penetration limitations. Use LC-MS/MS to measure free drug concentrations in plasma and tumors .
- Tumor penetration assays : Employ mass spectrometry imaging (MSI) to quantify this compound distribution in tumor cores vs. peripheries .
Methodological Guidance
Q. What biomarkers are critical for monitoring this compound's mechanism of action in clinical trials?
- Primary biomarkers : Serum Wnt ligand levels (e.g., Wnt5a) and tumor phospho-β-catenin (S552/S675) via immunohistochemistry .
- Secondary biomarkers : Ki67+ cardiomyocytes or EdU+ cells in cardiac injury models to assess regenerative effects .
Q. How should researchers design experiments to evaluate this compound's impact on non-canonical Wnt pathways?
- Calcium flux assays : Measure intracellular Ca²⁺ levels (e.g., Fluo-4 AM dye) in this compound-treated cells to assess Wnt/Ca²⁺ pathway modulation .
- Invasion assays : Use Boyden chambers to evaluate this compound’s suppression of Wnt5a-driven cell migration .
Data Interpretation and Reporting
Q. What statistical approaches are recommended for analyzing tumor volume data from this compound studies?
Q. How to contextualize this compound's clinical trial results (NCT02675946) within existing Wnt inhibitors?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
